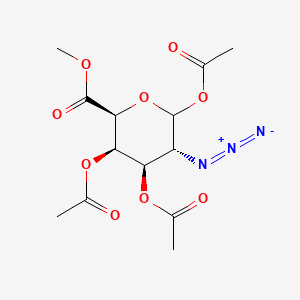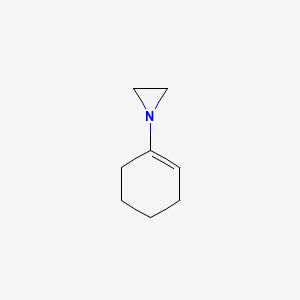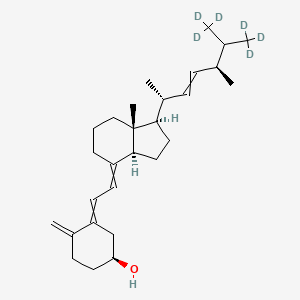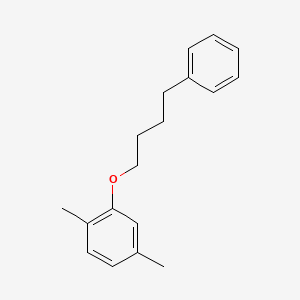
(4-(2-(Diethylamino)ethoxy)-3,5-diiodophenyl)(2-(1-methoxybutyl)benzofuran-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2-(Diethylamino)ethoxy)-3,5-diiodophenyl)(2-(1-methoxybutyl)benzofuran-3-yl)methanone, also known as (4-(2-(Diethylamino)ethoxy)-3,5-diiodophenyl)(2-(1-methoxybutyl)benzofuran-3-yl)methanone, is a useful research compound. Its molecular formula is C26H31I2NO4 and its molecular weight is 675.346. The purity is usually 95%.
BenchChem offers high-quality (4-(2-(Diethylamino)ethoxy)-3,5-diiodophenyl)(2-(1-methoxybutyl)benzofuran-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-(Diethylamino)ethoxy)-3,5-diiodophenyl)(2-(1-methoxybutyl)benzofuran-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hepatocellular Toxicity and Pharmacological Effect
Research on amiodarone derivatives, including a compound similar to (4-(2-(Diethylamino)ethoxy)-3,5-diiodophenyl)(2-(1-methoxybutyl)benzofuran-3-yl)methanone, reveals insights into hepatocellular toxicity and pharmacological activity. These studies focus on the effects on liver cells and mitochondria, as well as interactions with the human ether-a-go-go-related gene (hERG) channel, which is significant in cardiac health (Waldhauser et al., 2006).
Fluorescent Triazole Derivatives Synthesis
Investigations into novel fluorescent triazole derivatives, which are structurally related to the mentioned compound, have been conducted. These studies involve synthesis and examination of photophysical properties, offering potential applications in various scientific fields (Padalkar et al., 2015).
Peroxisome Proliferation in Rat Liver
Benzofurane derivatives have been analyzed for their impact on hepatic peroxisome proliferation. These studies, relevant to compounds similar to (4-(2-(Diethylamino)ethoxy)-3,5-diiodophenyl)(2-(1-methoxybutyl)benzofuran-3-yl)methanone, provide insights into liver physiology and potential therapeutic applications (Butler et al., 1990).
β-Amyloid Aggregation Inhibitor
The synthesis of benzofuran derivatives as potential β-amyloid aggregation inhibitors highlights the therapeutic potential in neurodegenerative diseases like Alzheimer’s (Choi et al., 2003).
Antimicrobial and Antioxidant Properties
Benzofuran derivatives, structurally akin to the compound , have been synthesized and tested for antimicrobial and antioxidant properties, indicating potential for pharmaceutical applications (Rashmi et al., 2014).
Other Studies
Various other studies explore the synthesis, characterization, and biological activity of related benzofuran derivatives, offering insights into their potential scientific and medicinal applications (Keshk, 2004), (Aswathanarayanappa et al., 2012).
Propiedades
IUPAC Name |
[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]-[2-(1-methoxybutyl)-1-benzofuran-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31I2NO4/c1-5-10-22(31-4)26-23(18-11-8-9-12-21(18)33-26)24(30)17-15-19(27)25(20(28)16-17)32-14-13-29(6-2)7-3/h8-9,11-12,15-16,22H,5-7,10,13-14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIGHYCNRQYPFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31I2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
675.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-(Diethylamino)ethoxy)-3,5-diiodophenyl)(2-(1-methoxybutyl)benzofuran-3-yl)methanone | |
CAS RN |
1087223-70-8 |
Source


|
| Record name | (4-(2-(Diethylamino)ethoxy)-3,5-diiodophenyl)(2-(1-methoxybutyl)benzofuran-3-yl)methanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1087223708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-(2-(DIETHYLAMINO)ETHOXY)-3,5-DIIODOPHENYL)(2-(1-METHOXYBUTYL)BENZOFURAN-3-YL)METHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R0XOA5268 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-(2,2-dichloroacetamido)-1-(4-nitrophenyl)propyl acetate](/img/structure/B584364.png)


![3,5,6-Trimethyl[1,2,4]triazolo[4,3-A]pyrazin-8(7H)-one](/img/structure/B584368.png)




![1,4-Dimethyl-2-[4-(phenyl-d5)butoxy]benzene](/img/structure/B584378.png)

![(4S)-4,11-Diethyl-4,12-dihydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate](/img/structure/B584383.png)